molecular formula C23H24FN3O2 B11356560 N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11356560
M. Wt: 393.5 g/mol
InChI Key: ASIDOIWFWVQRCY-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other groups via nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, acetic acid, room temperature.

    Reduction: LiAlH4, dry ether, reflux.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its indole moiety.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of indole derivatives with biological macromolecules, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with serotonin receptors, which could explain its potential effects on neurological pathways . The fluorine atom can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of an indole moiety, a fluorine atom, and a pyrrolidine ring. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C23H24FN3O2

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24FN3O2/c1-2-15-5-3-4-6-20(15)26-23(29)17-11-22(28)27(14-17)10-9-16-13-25-21-8-7-18(24)12-19(16)21/h3-8,12-13,17,25H,2,9-11,14H2,1H3,(H,26,29)

InChI Key

ASIDOIWFWVQRCY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

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